Coenzyme Q8

Description

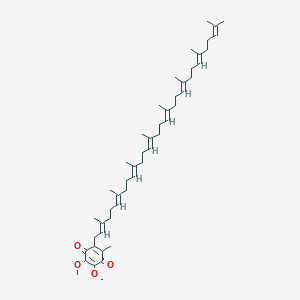

Ubiquinone-8 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Coenzyme Q8 has been reported in Hevea brasiliensis and Allochromatium vinosum with data available.

Properties

IUPAC Name |

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H74O4/c1-36(2)20-13-21-37(3)22-14-23-38(4)24-15-25-39(5)26-16-27-40(6)28-17-29-41(7)30-18-31-42(8)32-19-33-43(9)34-35-45-44(10)46(50)48(52-11)49(53-12)47(45)51/h20,22,24,26,28,30,32,34H,13-19,21,23,25,27,29,31,33,35H2,1-12H3/b37-22+,38-24+,39-26+,40-28+,41-30+,42-32+,43-34+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFIZJQGJAJRSU-SGHXUWJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H74O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317994 | |

| Record name | Ubiquinone 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2394-68-5 | |

| Record name | Ubiquinone 8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2394-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinone 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002394685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinone 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COENZYME Q8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQA993F7P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and History of Coenzyme Q8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q8 (UQ-8), a vital lipid-soluble antioxidant and electron carrier, is a key component of the respiratory chain in many prokaryotes, most notably Escherichia coli. This technical guide provides a comprehensive overview of the discovery, history, and core functionalities of this compound. It details the biosynthetic pathway, summarizes key quantitative data, and provides detailed experimental protocols for its study. This document is intended to serve as a foundational resource for researchers and professionals in drug development and microbial metabolism, offering insights into the unique roles of this essential bioenergetic molecule.

Introduction

Coenzyme Q (CoQ), or ubiquinone, is a family of related lipid-soluble benzoquinones that are integral to cellular respiration and energy production. The numeral in their designation (e.g., CoQ10, CoQ8) refers to the number of isoprenoid units in their hydrophobic tail. While Coenzyme Q10 is the predominant form in humans, this compound is the principal homolog in many bacteria, including the model organism Escherichia coli.[1] Its primary functions include transferring electrons from Complex I and Complex II to Complex III in the electron transport chain and serving as a potent antioxidant in its reduced form, ubiquinol-8.[2] This guide delves into the specific history, biochemistry, and methodologies associated with this compound.

Discovery and Historical Context

The discovery of the Coenzyme Q family began in the 1950s. In 1955, Professor R.A. Morton's team in Liverpool isolated a lipid-soluble quinone from animal tissue and named it "ubiquinone" due to its ubiquitous presence.[3][4] Independently, in 1957, Dr. Frederick L. Crane and his colleagues at the University of Wisconsin isolated a yellow, fat-soluble substance from beef heart mitochondria that they named Coenzyme Q, recognizing its role as a coenzyme in the electron transport chain.[3][4][5]

The structural elucidation of these compounds was a major focus for Dr. Karl Folkers and his team at Merck. In 1958, they determined the chemical structure of Coenzyme Q10.[6][7] While much of the early focus was on the mammalian CoQ10, subsequent research identified homologs with varying isoprenoid tail lengths in different organisms.

The specific identification of this compound came into focus with the study of microbial and other non-mammalian systems. A notable 1970 publication by Folkers and his colleagues detailed the identification of ubiquinone-8 in various Plasmodium species, highlighting its presence in non-mammalian eukaryotes.[8] In the realm of bacteriology, it was established that Escherichia coli and other prokaryotes utilize this compound as their primary ubiquinone.[9] For instance, a study on Francisella novicida identified ubiquinone-8 as the major quinone in its membranes.[10] These findings underscored the diversity of the Coenzyme Q family and established CoQ8 as a critical area of study in microbial physiology.

Biosynthesis of this compound in Escherichia coli

The biosynthesis of this compound in E. coli is a multi-step process involving a series of enzymes encoded by the ubi genes. The pathway begins with chorismate, a key intermediate in the shikimate pathway, and results in the final ubiquinone-8 molecule.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the this compound biosynthetic pathway in E. coli.

Caption: Biosynthetic pathway of this compound in E. coli.

Quantitative Data on this compound

The concentration of this compound in bacteria can vary depending on the species, growth conditions, and genetic modifications. The following tables summarize some of the available quantitative data.

Table 1: this compound Content in Escherichia coli Under Different Genetic and Culture Conditions

| E. coli Strain/Condition | CoQ8 Content (% of Control) | Reference |

| Wild Type (Control) | 100% | [11][12] |

| ΔmenA (Menaquinone synthesis blocked) | 181% | [11] |

| ΔmenA with dxs-ubiA co-expression | 225% | [11] |

| ΔmenA with pyruvate (B1213749) & pHBA supplementation | 159% | [11] |

| ΔmenA with dxs-ubiA co-expression and pyruvate & pHBA supplementation | 280% | [11][12] |

Table 2: this compound Content in Escherichia coli Under Different Osmotic Pressures

| Osmotic Pressure | Q8 Content (% of low osmolality) | Reference |

| Low Osmolality | 100% | [2] |

| High Osmolality | No significant difference | [2] |

Role in the Bacterial Respiratory Chain

This compound is a mobile electron carrier that shuttles electrons from NADH dehydrogenase (Complex I) and succinate (B1194679) dehydrogenase (Complex II) to the cytochrome bo or bd terminal oxidases (Complexes III and IV equivalents in bacteria). This process is essential for generating a proton motive force, which drives ATP synthesis.

Experimental Workflow: Bacterial Respiratory Chain

The following diagram illustrates a generalized workflow for studying the bacterial respiratory chain and the role of this compound.

Caption: Generalized workflow for studying the bacterial respiratory chain.

Experimental Protocols

Extraction and Quantification of this compound from Bacteria by HPLC

This protocol is adapted from methodologies described for the analysis of coenzymes Q from biological samples.[13][14][15]

Objective: To extract and quantify the amount of this compound from a bacterial cell culture.

Materials:

-

Bacterial cell pellet

-

Ice-cold 1X Phosphate (B84403) Buffered Saline (PBS)

-

n-propanol

-

n-hexane

-

Methanol

-

Ethanol

-

This compound standard

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV or electrochemical detector

-

Centrifuge

-

Vortex mixer

-

Nitrogen gas stream for evaporation

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with ice-cold PBS and determine the wet weight.

-

Extraction: a. Resuspend the cell pellet in 5 volumes of n-propanol. b. Vortex vigorously for 2 minutes. c. Add an equal volume of n-hexane and vortex for another 5 minutes to extract the lipids, including CoQ8. d. Centrifuge at 3000 x g for 10 minutes to separate the phases. e. Carefully collect the upper n-hexane layer containing the lipids. f. Repeat the hexane (B92381) extraction on the lower phase two more times, pooling the hexane layers.

-

Sample Preparation for HPLC: a. Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas. b. Re-dissolve the lipid residue in a known volume of ethanol. c. Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.

-

HPLC Analysis: a. Equilibrate the HPLC system with a mobile phase suitable for CoQ analysis (e.g., a mixture of methanol, ethanol, and a salt solution). b. Inject the prepared sample and a series of CoQ8 standards of known concentrations. c. Detect the CoQ8 peak at its characteristic UV absorbance wavelength (approximately 275 nm) or using an electrochemical detector. d. Quantify the amount of CoQ8 in the sample by comparing the peak area to the standard curve.

Measurement of Bacterial Respiratory Chain Activity

This protocol provides a general method for measuring oxygen consumption as an indicator of respiratory chain activity.[16][17][18][19]

Objective: To measure the rate of oxygen consumption by isolated bacterial membranes.

Materials:

-

Isolated bacterial membrane fraction

-

Respiration buffer (e.g., phosphate buffer with appropriate salts)

-

Substrates for the respiratory chain (e.g., NADH, succinate)

-

Oxygen electrode or other oxygen sensing system

-

Inhibitors of the respiratory chain (optional, e.g., potassium cyanide)

Procedure:

-

Prepare the Reaction Chamber: Add the respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature.

-

Add Membranes: Introduce a known amount of the isolated bacterial membrane fraction into the chamber and allow the baseline oxygen level to stabilize.

-

Initiate Respiration: Add a substrate (e.g., NADH or succinate) to initiate electron transport and oxygen consumption.

-

Measure Oxygen Consumption: Record the decrease in oxygen concentration over time. The rate of oxygen consumption is a measure of the respiratory chain activity.

-

(Optional) Use of Inhibitors: After measuring the basal respiratory rate, specific inhibitors can be added to determine the contribution of different parts of the respiratory chain. For example, adding a Complex I inhibitor will block NADH-dependent respiration.

Conclusion

This compound is a fundamental component of the bioenergetic machinery in a wide range of bacteria. Its discovery and characterization have been pivotal in understanding microbial metabolism and the diversity of cellular respiration strategies. The methodologies outlined in this guide provide a framework for the continued investigation of CoQ8, which is crucial for the development of novel antimicrobial agents that target bacterial energy metabolism and for biotechnological applications aimed at enhancing the production of valuable compounds. As research progresses, a deeper understanding of the regulation of CoQ8 biosynthesis and its precise roles in different physiological states will undoubtedly open new avenues for scientific and therapeutic exploration.

References

- 1. researchgate.net [researchgate.net]

- 2. Cultivation at high osmotic pressure confers ubiquinone 8–independent protection of respiration on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmanord.com [pharmanord.com]

- 4. The History of Coenzyme Q10 Research [pharmanord.com]

- 5. Discovery of ubiquinone (coenzyme Q) and an overview of function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Karl August Folkers - Wikipedia [en.wikipedia.org]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Coenzyme Q. CXXII. Identification of ubiquinone-8 biosynthesized by Plasmodium knowlesi, P. cynomolgi, and P. berghei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. The Biosynthetic Pathway of Ubiquinone Contributes to Pathogenicity of Francisella novicida - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improving this compound production in Escherichia coli employing multiple strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. eaglebio.com [eaglebio.com]

- 16. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. content.protocols.io [content.protocols.io]

An In-Depth Technical Guide to Coenzyme Q8: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q8 (CoQ8), also known as Ubiquinone-8, is a vital lipid-soluble molecule integral to cellular respiration and antioxidant defense, particularly in prokaryotic organisms like Escherichia coli. This technical guide provides a comprehensive overview of the structure and chemical properties of this compound. It details experimental protocols for its biological synthesis, purification, and analytical quantification. Furthermore, this document explores the role of CoQ8 in the bacterial electron transport chain and its function as a potent antioxidant, complete with diagrams of relevant pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Introduction

Coenzyme Q (CoQ) is a family of lipophilic molecules composed of a 1,4-benzoquinone (B44022) head group and a variable-length isoprenoid tail. The number of isoprenoid units designates the specific Coenzyme Q molecule. This compound, with its eight-isoprenoid unit tail, is the predominant form found in many bacteria, including the widely studied model organism Escherichia coli.[1][2] Its primary function is to act as an electron carrier in the electron transport chain, facilitating the production of ATP.[1] Beyond its bioenergetic role, the reduced form of CoQ8, ubiquinol-8, is a potent antioxidant, protecting cellular components from oxidative damage.[3] A thorough understanding of CoQ8's structure, properties, and biological context is crucial for researchers in microbiology, biochemistry, and drug development, particularly for targeting bacterial metabolism and combating oxidative stress.

Structure and Chemical Properties

The chemical structure of this compound consists of a 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) ring attached to a 40-carbon polyprenyl tail composed of eight isoprene (B109036) units. This long, hydrophobic tail anchors the molecule within the lipid bilayer of cellular membranes, while the redox-active quinone headgroup participates in electron transfer reactions.

Chemical Structure

-

Systematic Name: 2-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-yl]-5,6-dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione

-

Molecular Formula: C₄₉H₇₄O₄

-

Molecular Weight: 727.11 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₉H₇₄O₄ | [4] |

| Molecular Weight | 727.11 g/mol | [4] |

| Appearance | Pale yellow, viscous oil | |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane (B92381), chloroform, ethanol) | [5] |

| Melting Point | Not well-defined due to its oily nature | |

| Boiling Point | > 600 °C (decomposes) | |

| logP (octanol-water partition coefficient) | ~10.9 | |

| UV-Vis λmax (in ethanol) | 275 nm | [6][7] |

Biological Synthesis of this compound in Escherichia coli

This compound is synthesized de novo in E. coli through a complex biosynthetic pathway involving at least twelve enzymes encoded by the ubi genes. The pathway can be broadly divided into three main stages: synthesis of the benzoquinone ring precursor, synthesis of the octaprenyl tail, and the subsequent condensation and modification of these two moieties.

Biosynthesis Pathway Overview

-

Benzoquinone Ring Synthesis: The aromatic precursor, 4-hydroxybenzoate (B8730719) (4-HB), is synthesized from chorismate, a key intermediate in the shikimate pathway. This reaction is catalyzed by chorismate-pyruvate lyase, encoded by the ubiC gene.

-

Octaprenyl Tail Synthesis: The isoprenoid tail is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially added to form octaprenyl pyrophosphate, a 40-carbon chain.

-

Condensation and Modification: 4-hydroxybenzoate is condensed with octaprenyl pyrophosphate by 4-hydroxybenzoate octaprenyltransferase (ubiA). The resulting intermediate undergoes a series of decarboxylation, hydroxylation, and methylation reactions, catalyzed by the products of the ubiD, ubiB, ubiG, ubiH, ubiE, and ubiF genes, to yield the final this compound molecule.[1][8]

Experimental Protocols

Extraction and Purification of this compound from E. coli

This protocol describes the extraction and purification of this compound from E. coli cell culture.

Materials:

-

E. coli cell paste

-

Methanol

-

Hexane

-

Acetone

-

Silica (B1680970) gel 60 for column chromatography

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Cell Lysis and Initial Extraction:

-

Resuspend 10 g of wet E. coli cell paste in 100 mL of methanol.

-

Sonicate the suspension on ice for 5 x 1-minute bursts with 1-minute intervals to lyse the cells.

-

Add 200 mL of hexane to the lysate and stir vigorously for 1 hour at room temperature.

-

Centrifuge the mixture at 5,000 x g for 15 minutes to separate the phases.

-

Collect the upper hexane phase. Repeat the hexane extraction on the lower phase and pool the hexane extracts.

-

-

Solvent Evaporation and Saponification:

-

Dry the pooled hexane extract over anhydrous sodium sulfate and filter.

-

Evaporate the hexane under reduced pressure using a rotary evaporator to obtain a lipid extract.

-

To remove contaminating lipids, the crude extract can be saponified by dissolving it in 50 mL of ethanol (B145695) containing 5% (w/v) potassium hydroxide (B78521) and heating at 60°C for 30 minutes. After cooling, the non-saponifiable lipids (including CoQ8) are extracted with hexane.

-

-

Silica Gel Chromatography:

-

Prepare a silica gel 60 column (2.5 cm x 30 cm) equilibrated with hexane.

-

Dissolve the lipid extract in a minimal volume of hexane and load it onto the column.

-

Elute the column with a gradient of diethyl ether in hexane (e.g., 0% to 10% diethyl ether).

-

Collect fractions and monitor the elution of CoQ8 by thin-layer chromatography (TLC) using a hexane:diethyl ether (9:1) solvent system and UV visualization.

-

Pool the fractions containing pure CoQ8.

-

-

Final Purification and Storage:

-

Evaporate the solvent from the pooled fractions under reduced pressure.

-

The resulting pure this compound should be a viscous, yellow oil.

-

Store the purified CoQ8 under argon or nitrogen at -20°C to prevent oxidation.

-

HPLC Analysis of this compound

This protocol outlines a method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

Purified this compound standard

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)

-

2-Propanol (HPLC grade)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with UV detector

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound standard in ethanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

-

-

Sample Preparation:

-

For purified samples, dissolve a known weight in the mobile phase to a final concentration within the calibration range.

-

For bacterial extracts, the lipid extract obtained from the purification protocol can be dissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase: A mixture of methanol, ethanol, and 2-propanol (e.g., 65:30:5 v/v/v). The exact ratio may need optimization depending on the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 275 nm.[6]

-

-

Quantification:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the prepared samples.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

-

Role in Bacterial Electron Transport and Redox Signaling

This compound is a central component of the aerobic respiratory chain in many bacteria. It functions as a mobile electron carrier, shuttling electrons from NADH dehydrogenase (Complex I) and succinate (B1194679) dehydrogenase (Complex II) to the cytochrome bc₁ complex (Complex III).

The redox state of the CoQ8 pool (the ratio of the reduced form, ubiquinol-8, to the oxidized form, ubiquinone-8) is a critical indicator of the cell's metabolic status and redox environment. A more reduced CoQ8 pool signifies a high electron flux and can lead to the generation of reactive oxygen species (ROS) if the electron transport chain becomes overloaded. Conversely, a more oxidized pool can indicate a lower metabolic rate or oxidative stress.

While specific signaling cascades directly initiated by CoQ8 are not as well-defined as in eukaryotes, the redox state of the CoQ8 pool plays a crucial role in redox signaling. It influences the activity of various redox-sensitive proteins and can impact the expression of genes involved in stress responses. For instance, changes in the CoQ8 redox state can affect the activity of two-component signaling systems, which are key regulatory networks in bacteria that respond to environmental stimuli.[9]

Conclusion

This compound is a multifaceted molecule with indispensable roles in bacterial bioenergetics and antioxidant defense. Its unique chemical structure, comprising a redox-active quinone head and a long isoprenoid tail, dictates its localization and function within the cell membrane. The experimental protocols provided in this guide offer a foundation for the isolation, purification, and quantification of CoQ8, enabling further research into its metabolism and physiological roles. A deeper understanding of CoQ8 biosynthesis and function will continue to be a valuable area of investigation for the development of novel antimicrobial strategies and for harnessing microbial metabolic engineering for the production of valuable compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Sensitive and Selective Determination of Redox States of Coenzymes Q9 and Q10 in Mice Tissues: Application of Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. rjptonline.org [rjptonline.org]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. web.biosci.utexas.edu [web.biosci.utexas.edu]

An In-depth Technical Guide to the Coenzyme Q8 Biosynthesis Pathway in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q8 (CoQ8), also known as ubiquinone-8, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in Escherichia coli. Its biosynthesis is a complex, multi-step process involving a series of enzymes encoded by the ubi gene family. This technical guide provides a comprehensive overview of the CoQ8 biosynthesis pathway in E. coli, detailing the core enzymes, their functions, and the intermediates involved. It further presents available quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the key processes to facilitate a deeper understanding for research and drug development applications.

The Core Biosynthesis Pathway

The biosynthesis of CoQ8 in E. coli begins with chorismate, a key intermediate in the shikimate pathway, and octaprenyl diphosphate (B83284), the isoprenoid side chain. The pathway proceeds through a series of modifications to the aromatic ring, including prenylation, decarboxylation, hydroxylations, and methylations, to synthesize the final CoQ8 molecule. The enzymes involved are encoded by the ubi genes, with each enzyme catalyzing a specific step in the pathway.

Key Enzymes and Intermediates

The biosynthesis of CoQ8 from chorismate and octaprenyl diphosphate involves the following key enzymatic steps:

-

Chorismate Pyruvate Lyase (UbiC): This enzyme catalyzes the conversion of chorismate to 4-hydroxybenzoate (B8730719) (4-HB), the aromatic precursor of the quinone ring, and pyruvate.

-

4-Hydroxybenzoate Octaprenyltransferase (UbiA): UbiA is a membrane-bound enzyme that catalyzes the prenylation of 4-HB with octaprenyl diphosphate to form 3-octaprenyl-4-hydroxybenzoate. This is the first committed step in ubiquinone biosynthesis.[1][2][3]

-

3-Octaprenyl-4-hydroxybenzoate Decarboxylase (UbiD) and Flavin Prenyltransferase (UbiX): The decarboxylation of 3-octaprenyl-4-hydroxybenzoate to 2-octaprenylphenol (B1237511) is a complex step that requires two proteins, UbiD and UbiX.[4][5][6][7] UbiX is a flavin prenyltransferase that synthesizes a prenylated FMN cofactor.[5][7] This cofactor is then utilized by UbiD to catalyze the decarboxylation reaction.[5][6][7]

-

Hydroxylases (UbiB, UbiF, UbiH, UbiI): Three subsequent hydroxylation steps are required, catalyzed by a group of monooxygenases. UbiI is responsible for the C5-hydroxylation, UbiH for the C1-hydroxylation, and UbiF for the C6-hydroxylation of the aromatic ring.[8][9][10] UbiB is also implicated in the first monooxygenase step.[10] These reactions are oxygen-dependent.[8]

-

O-Methyltransferases (UbiG): UbiG is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes two O-methylation steps in the pathway.[11][12][13]

-

C-Methyltransferase (UbiE): UbiE is another SAM-dependent methyltransferase responsible for the C-methylation step in the biosynthesis of both ubiquinone and menaquinone.[14][15][16][17]

The sequence of these hydroxylation and methylation steps is crucial for the formation of the final CoQ8 molecule.

Quantitative Data

Quantitative analysis of the CoQ8 biosynthesis pathway provides valuable insights into its regulation and potential bottlenecks. While comprehensive kinetic data for all enzymes is not fully available, several studies have provided important quantitative information.

| Gene/Enzyme | Parameter | Value | Condition | Reference |

| ubiA | Gene Expression | Higher under aerobic conditions | Aerobic vs. Anaerobic | [18] |

| ubiC | Gene Expression | Higher under aerobic conditions | Aerobic vs. Anaerobic | [18] |

| ubiG | Gene Expression | Higher under aerobic conditions | Aerobic vs. Anaerobic | |

| ubiG | Gene Expression | Repressed by glucose | High glucose | |

| ΔubiA | CoQ8 level | Not detected | - | [1] |

| ΔubiD | CoQ8 level | ~20-25% of wild-type | - | [19] |

| ΔubiE | CoQ8 level | Not detected | - | [14][15][16] |

| ΔubiG | CoQ8 level | Severely reduced | - | [19] |

| ΔubiX | CoQ8 level | Very low levels | - | [19] |

| ΔmenA | CoQ8 content | 81% increase | - | [20] |

| dxs-ubiA overexpression | CoQ8 content | 125% increase in ΔmenA strain | - | [20] |

Table 1: Summary of Quantitative Data on CoQ8 Biosynthesis in E. coli

Experimental Protocols

This section provides an overview of key experimental protocols used to study the CoQ8 biosynthesis pathway in E. coli.

Cloning, Expression, and Purification of Ubi Proteins

A common workflow for obtaining purified Ubi proteins for in vitro assays is outlined below.

Detailed Steps:

-

Gene Cloning: The target ubi gene is amplified from E. coli genomic DNA using PCR and cloned into a suitable expression vector, often containing an affinity tag (e.g., His-tag) for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain. The cells are grown to a desired optical density, and protein expression is induced.

-

Cell Lysis and Purification: Cells are harvested and lysed. The protein of interest is then purified from the cell lysate using affinity chromatography. The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

a) UbiA (4-Hydroxybenzoate Octaprenyltransferase) Assay:

This assay measures the transfer of the octaprenyl group from octaprenyl diphosphate to 4-hydroxybenzoate.

-

Reaction Mixture: A typical reaction mixture contains purified UbiA, 4-hydroxybenzoate, octaprenyl diphosphate, MgCl₂, and a suitable buffer (e.g., Tris-HCl).

-

Detection: The product, 3-octaprenyl-4-hydroxybenzoate, can be extracted and quantified by HPLC with UV or mass spectrometric detection.[1]

b) UbiD/UbiX (Decarboxylase) Assay:

This assay measures the decarboxylation of 3-octaprenyl-4-hydroxybenzoate.

-

Reaction Mixture: The assay requires both purified UbiD and UbiX, along with the substrate 3-octaprenyl-4-hydroxybenzoate, FMN, and a suitable buffer.

-

Detection: The formation of the product, 2-octaprenylphenol, can be monitored by HPLC.[6][21] Alternatively, the release of ¹⁴CO₂ from a radiolabeled substrate can be measured.

c) UbiG and UbiE (Methyltransferase) Assays:

These assays measure the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the respective substrates.

-

Reaction Mixture: The reaction contains the purified methyltransferase (UbiG or UbiE), the appropriate polyprenylated substrate, and [³H-methyl]-SAM in a suitable buffer.

-

Detection: The incorporation of the radiolabeled methyl group into the lipid-soluble product is measured by scintillation counting after extraction.[11]

d) UbiB, UbiF, UbiH, and UbiI (Hydroxylase) Assays:

These assays are more challenging due to the membrane-bound nature of the enzymes and the requirement for an electron donor system.

-

Reaction Mixture: A reconstituted system with the purified hydroxylase, its polyprenylated substrate, a suitable buffer, and an electron donor system (e.g., NADPH and a reductase) is required.

-

Detection: The formation of the hydroxylated product can be analyzed by HPLC-MS.[8]

In Vivo Analysis of CoQ8 and Intermediates

a) Extraction of Quinones from E. coli

-

Grow E. coli cultures to the desired growth phase.

-

Harvest cells by centrifugation.

-

Extract lipids from the cell pellet using a mixture of organic solvents (e.g., methanol/petroleum ether or chloroform/methanol).

-

Evaporate the solvent and resuspend the lipid extract in a suitable solvent for analysis.

b) HPLC-MS/MS Analysis

-

The extracted lipids are separated by reverse-phase HPLC.

-

The eluting compounds are detected and quantified by mass spectrometry (MS) or tandem mass spectrometry (MS/MS) to identify and measure the levels of CoQ8 and its biosynthetic intermediates.[22]

References

- 1. Biochemical and genetic studies on ubiquinone biosynthesis in Escherichia coli K-12:4-hydroxybenzoate octaprenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. UbiX is a flavin prenyltransferase required for bacterial ubiquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of ubiquinone in Escherichia coli K-12: location of genes affecting the metabolism of 3-octaprenyl-4-hydroxybenzoic acid and 2-octaprenylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ubiI, a New Gene in Escherichia coli Coenzyme Q Biosynthesis, Is Involved in Aerobic C5-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ubiI, a new gene in Escherichia coli coenzyme Q biosynthesis, is involved in aerobic C5-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 12. uniprot.org [uniprot.org]

- 13. Yeast and rat Coq3 and Escherichia coli UbiG polypeptides catalyze both O-methyltransferase steps in coenzyme Q biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 15. A C-methyltransferase involved in both ubiquinone and menaquinone biosynthesis: isolation and identification of the Escherichia coli ubiE gene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A C-methyltransferase involved in both ubiquinone and menaquinone biosynthesis: isolation and identification of the Escherichia coli ubiE gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. Aerobic and anaerobic regulation of the ubiCA operon, encoding enzymes for the first two committed steps of ubiquinone biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Role of UbiX in Escherichia coli Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Improving this compound production in Escherichia coli employing multiple strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Role of Coenzyme Q8 in bacterial electron transport chain

An In-depth Technical Guide on the Role of Coenzyme Q8 in the Bacterial Electron Transport Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Q8), also known as ubiquinone-8, is a vital lipid-soluble molecule embedded in the cytoplasmic membrane of many bacterial species, most notably Escherichia coli. It functions as a crucial mobile electron carrier in the electron transport chain (ETC), linking the oxidation of various substrates to the reduction of terminal electron acceptors. This process is fundamental for generating the proton motive force that drives ATP synthesis and other essential cellular activities. Beyond its bioenergetic role, the reduced form of Q8, ubiquinol-8 (B1264034), is a potent antioxidant that protects cellular components from oxidative damage. The biosynthesis and functional pathways of Q8 are distinct from those of its longer-tailed homologs in eukaryotes, presenting a promising avenue for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the structure, biosynthesis, and function of Q8 in bacterial respiratory chains, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound (Ubiquinone-8)

Coenzyme Q (CoQ), or ubiquinone, is a family of lipid-soluble benzoquinones found in organisms from bacteria to mammals.[1][2] These molecules are characterized by a redox-active quinone head group and a hydrophobic polyisoprenoid tail. The length of this tail varies among species; in Escherichia coli and many other proteobacteria, the predominant form possesses a tail of eight isoprene (B109036) units, hence the name this compound (Q8).[1]

In the bacterial cytoplasmic membrane, Q8 serves two primary functions:

-

Electron and Proton Carrier: It acts as a mobile shuttle, transferring electrons from dehydrogenase complexes (which oxidize substrates like NADH and succinate) to terminal oxidase or reductase complexes.[3][4][5] This electron flow is coupled to the translocation of protons across the membrane, establishing the proton motive force essential for cellular energy production.[6][7]

-

Antioxidant: The fully reduced form, ubiquinol-8 (Q8H₂), is an effective antioxidant that protects membrane lipids and other cellular components from oxidative damage caused by reactive oxygen species (ROS).[2][3][5]

The bacterial ETC is highly branched and adaptable, allowing bacteria to respire using a variety of electron donors and acceptors depending on environmental conditions.[8] Q8 is a central component of this adaptability, particularly under aerobic conditions.[4]

Structure and Redox Chemistry of this compound

This compound consists of a 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) head and an octaprenyl tail. The redox activity is confined to the quinone ring, which can exist in three distinct states, allowing it to participate in both one- and two-electron transfer reactions.[2][9][10]

-

Oxidized Form (Ubiquinone, Q8): The fully oxidized state.

-

Semiquinone Radical (Semiquinone, •Q8⁻): A partially reduced, unstable radical intermediate formed by the acceptance of a single electron.

-

Reduced Form (Ubiquinol, Q8H₂): The fully reduced state, having accepted two electrons and two protons.[2]

This reversible redox cycle is fundamental to its function, enabling it to collect electrons from various dehydrogenases and transfer them to subsequent components of the ETC.[11][12]

The Biosynthesis of this compound in E. coli

The biosynthesis of Q8 is a complex, multi-step process involving a series of enzymes encoded by the ubi genes. The pathway begins with precursors from the shikimate pathway (chorismate) and the non-mevalonate pathway (octaprenyl diphosphate).[1] In E. coli, the process involves at least twelve gene products (UbiA-K and UbiX) that assemble and modify the final molecule.[1] Recent studies suggest these enzymes may form a metabolon, a transient structural complex that enhances catalytic efficiency through substrate channeling.[11][13]

The key steps in the pathway are:

-

Head Group Synthesis: Chorismate is converted to 4-hydroxybenzoate (B8730719) (4-HB), the aromatic ring precursor, by the enzyme chorismate-pyruvate lyase (UbiC).[1]

-

Prenylation: The octaprenyl tail is attached to 4-HB by 4-hydroxybenzoate octaprenyltransferase (UbiA).[1]

-

Ring Modifications: A series of hydroxylation, methylation, and decarboxylation reactions, catalyzed by enzymes including UbiH, UbiG, UbiF, and UbiE, modify the aromatic ring to produce the final Q8 molecule.[1][14] Accessory factors like UbiJ and UbiK are also essential for the stability and function of the biosynthetic complex.[11][15]

Caption: The biosynthetic pathway of this compound in E. coli.

The Central Role of the Q8-Pool in the Electron Transport Chain

The bacterial ETC is embedded in the cytoplasmic membrane and is responsible for oxidative phosphorylation.[6] Unlike the uniform mitochondrial chain, bacterial ETCs are often branched, allowing for adaptation to different oxygen levels and the use of alternative electron acceptors.[8]

In facultative anaerobes like E. coli, the Q8-pool is the central hub for electron distribution.[16]

-

Electron Entry: Q8 accepts electrons from various dehydrogenases. The primary entry points under aerobic conditions are:

-

Complex I (NADH:ubiquinone oxidoreductase): Oxidizes NADH produced during glycolysis and the TCA cycle, transferring two electrons to Q8.[17] This process is coupled to proton pumping.

-

Complex II (Succinate dehydrogenase): Oxidizes succinate (B1194679) to fumarate (B1241708) in the TCA cycle, passing electrons to Q8 without directly pumping protons.

-

-

Electron Exit: The reduced ubiquinol (B23937) (Q8H₂) diffuses laterally through the membrane to donate its electrons to one of several terminal oxidases:

-

Cytochrome bo₃ oxidase (CyoABCD): A high-affinity oxidase that is expressed under high-aeration conditions. It reduces oxygen to water and contributes significantly to the proton motive force.

-

Cytochrome bd oxidase (CydAB): A very high-affinity oxidase expressed under microaerobic conditions. It is less efficient in proton pumping but highly effective at scavenging oxygen.[16]

-

This branched structure allows the cell to modulate its respiratory activity and energy production efficiency in response to oxygen availability.

Caption: The central role of the this compound pool in the E. coli ETC.

Quantitative Data

The function of Q8 in the ETC is governed by its physicochemical properties and its interactions with respiratory enzymes.

| Parameter | Value | Organism/Condition | Significance |

| Redox Potential (E'₀) | +113 mV | E. coli | The positive redox potential allows Q8 to effectively accept electrons from lower-potential donors like the NADH/NAD⁺ couple (-320 mV) and donate them to higher-potential acceptors like the terminal oxidases.[4] |

| Q8 Content | ~180 nmol/g (dry weight) | E. coli (aerobic, exponential phase) | The concentration of Q8 in the membrane is not static and can be influenced by growth conditions, such as oxygen availability and osmotic stress.[18] |

| Redox State (% Reduced) | Varies (e.g., 15-40%) | E. coli | The ratio of Q8H₂ to total Q8 reflects the metabolic state of the cell. A more reduced pool indicates a high influx of electrons and can lead to increased ROS production.[9][19] |

| Kₘ for Ubiquinone (Complex I) | ~5-15 µM | Bacterial Complex I (general) | This Michaelis-Menten constant reflects the affinity of Complex I for its ubiquinone substrate. Lower values indicate higher affinity. |

| kcat (Complex I) | ~200-700 s⁻¹ | Bacterial Complex I (general) | This turnover number represents the maximum number of NADH molecules oxidized per second, indicating the catalytic efficiency of the enzyme. |

Note: Kinetic parameters can vary significantly based on the specific bacterial species, purification methods, and assay conditions.[20][21]

Key Experimental Protocols

Protocol: Extraction and Quantification of this compound

This protocol describes a standard method for extracting Q8 from bacterial cells and quantifying it using High-Performance Liquid Chromatography (HPLC).

1. Cell Harvesting and Lysis: a. Grow bacterial culture to the desired optical density (e.g., mid-log phase). b. Harvest a known volume of cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C). c. Wash the cell pellet with a suitable buffer (e.g., PBS) and resuspend in water. d. Lyse the cells using a method such as sonication or bead beating.

2. Lipid Extraction: a. To the cell lysate, add 3 volumes of a 2:1 (v/v) mixture of n-hexane and isopropanol. b. Add an internal standard (e.g., Coenzyme Q10) if precise quantification is required. c. Vortex vigorously for 2-3 minutes to ensure thorough mixing and extraction. d. Centrifuge at 3,000 x g for 5 minutes to separate the phases. e. Carefully collect the upper organic phase containing the lipids.

3. Sample Preparation: a. Evaporate the organic solvent to dryness under a stream of nitrogen gas. b. Reconstitute the lipid extract in a small, known volume of mobile phase (e.g., ethanol (B145695) or methanol). c. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

4. HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: Methanol/Ethanol mixture (e.g., 65:35 v/v). c. Detection: UV detector set to ~275 nm (for ubiquinone) or an electrochemical detector for measuring redox state. d. Quantification: Compare the peak area of Q8 to a standard curve generated with purified Q8 standards.

Protocol: Measurement of Bacterial Oxygen Consumption

This method measures the overall respiratory rate of intact bacterial cells using an oxygen sensor.[22][23]

1. Cell Preparation: a. Grow bacteria to the desired growth phase. b. Harvest cells by centrifugation and wash them with a respiration buffer (e.g., M9 salts without a carbon source). c. Resuspend the cells in the respiration buffer to a known cell density (e.g., OD₆₀₀ of 1.0).

2. Measurement: a. Calibrate the oxygen sensor (e.g., a Clark-type electrode or an optical sensor) according to the manufacturer's instructions. b. Add a known volume of the cell suspension to the sealed, temperature-controlled chamber of the respirometer. c. Allow the baseline oxygen level to stabilize. d. Initiate respiration by adding a specific substrate (e.g., glucose or succinate) to the chamber. e. Record the decrease in dissolved oxygen concentration over time.

3. Data Analysis: a. The rate of oxygen consumption is the slope of the linear portion of the oxygen depletion curve. b. Normalize the rate to cell number or total protein to get a specific respiration rate (e.g., in nmol O₂/min/mg protein).

Caption: Workflow for assessing the impact of a potential inhibitor.

Conclusion: Q8 as a Target for Antimicrobial Development

The central role of this compound in bacterial bioenergetics makes it and its biosynthetic pathway attractive targets for the development of new antibiotics.[24] Since the enzymes in the bacterial ubi pathway have significant structural differences from their homologs in the eukaryotic coenzyme Q10 pathway, inhibitors can be designed for high specificity, potentially reducing off-target effects in the host. Disrupting Q8 synthesis or function would cripple the bacterium's ability to generate energy via aerobic respiration, leading to growth inhibition or cell death. This technical guide underscores the fundamental importance of Q8, providing the foundational knowledge necessary for researchers and drug developers to explore this promising therapeutic avenue.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. All three quinone species play distinct roles in ensuring optimal growth under aerobic and fermentative conditions in E. coli K12 | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. VetBact [vetbact.org]

- 7. droracle.ai [droracle.ai]

- 8. biologydiscussion.com [biologydiscussion.com]

- 9. Editorial: Coenzyme Q Redox State and Cellular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. article.imrpress.com [article.imrpress.com]

- 11. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Structure of bacterial respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cultivation at high osmotic pressure confers ubiquinone 8–independent protection of respiration on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Parameter Reliability and Understanding Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Progress curve analysis for enzyme and microbial kinetic reactions using explicit solutions based on the Lambert W function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New and Fast Method To Quantify Respiration Rates of Bacterial and Plankton Communities in Freshwater Ecosystems by Using Optical Oxygen Sensor Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bacterial Respiration Used as a Proxy to Evaluate the Bacterial Load in Cooling Towers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Coenzyme Q8: A Lipophilic Antioxidant Shield in Bacteria

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 4, 2025

Abstract

Coenzyme Q8 (CoQ8), a vital component of the electron transport chain in many prokaryotes, is increasingly recognized for its crucial role as a lipophilic antioxidant. This technical guide provides a comprehensive overview of CoQ8's function in bacterial antioxidant defense, its biosynthesis, and the mechanisms by which it protects cellular components from oxidative damage. Detailed experimental protocols for the extraction, quantification, and assessment of CoQ8's antioxidant activity are presented, alongside quantitative data on its cellular concentrations. Furthermore, this guide illustrates key biosynthetic and functional pathways using Graphviz diagrams, offering a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and exploit the antioxidant properties of CoQ8.

Introduction

In the aerobic lifestyle of many bacteria, the generation of reactive oxygen species (ROS) is an unavoidable consequence of metabolic processes.[1] These ROS, including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can inflict significant damage on essential cellular components such as lipids, proteins, and DNA, leading to impaired cellular function and ultimately cell death.[2] To counteract this oxidative stress, bacteria have evolved a sophisticated arsenal (B13267) of antioxidant defense mechanisms. Among these, the lipophilic quinone, this compound (CoQ8), has emerged as a critical player, particularly in the protection of cellular membranes.

CoQ8, also known as ubiquinone-8, is a benzoquinone molecule with a side chain of eight isoprenyl units.[3] While its primary and most well-understood function is as an electron carrier in the respiratory chain, shuttling electrons between dehydrogenase complexes, its reduced form, ubiquinol-8 (B1264034) (CoQ8H₂), is a potent antioxidant.[2] Its hydrophobic nature ensures its localization within cellular membranes, placing it at the frontline of defense against lipid peroxidation, a destructive chain reaction that can compromise membrane integrity and function.[4]

This guide delves into the multifaceted role of CoQ8 as a bacterial antioxidant. It will cover the genetic and biochemical pathways of CoQ8 biosynthesis, its mechanism of action in quenching free radicals, and its interplay with other cellular antioxidant systems. For the benefit of researchers, detailed experimental methodologies are provided for the analysis of CoQ8 and its antioxidant functions.

This compound Biosynthesis Pathway

The biosynthesis of CoQ8 in bacteria, extensively studied in Escherichia coli, is a complex process involving a series of enzymatic reactions encoded by the ubi genes.[5] The pathway commences with chorismate, a key intermediate in the shikimate pathway, and culminates in the formation of CoQ8. The benzoquinone ring is derived from 4-hydroxybenzoate (B8730719) (4-HB), and the octaprenyl side chain is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway.

The key steps in the CoQ8 biosynthetic pathway in E. coli are as follows:

-

Synthesis of the Benzoquinone Ring Precursor: Chorismate is converted to 4-hydroxybenzoate (4-HB) by chorismate-pyruvate lyase, encoded by the ubiC gene.

-

Synthesis of the Isoprenoid Side Chain: The octaprenyl diphosphate (B83284) side chain is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), products of the MEP pathway.

-

Prenylation: 4-HB is prenylated with octaprenyl diphosphate by 4-hydroxybenzoate octaprenyltransferase, encoded by ubiA.

-

Modification of the Benzoquinone Ring: A series of hydroxylation, methylation, and decarboxylation reactions, catalyzed by enzymes encoded by ubiB, ubiD, ubiE, ubiF, ubiG, ubiH, and ubiI, modify the ring to form the final CoQ8 molecule.[5] The UbiJ and UbiK proteins are also known to be essential for this process under aerobic conditions.[6]

Figure 1: Simplified biosynthetic pathway of this compound in E. coli.

Mechanism of Antioxidant Action

The antioxidant prowess of CoQ8 lies in the redox properties of its benzoquinone head group. The fully reduced form, ubiquinol-8 (CoQ8H₂), can donate electrons to neutralize free radicals, thereby terminating damaging chain reactions.[2]

The primary antioxidant mechanisms of CoQ8H₂ include:

-

Direct Radical Scavenging: CoQ8H₂ can directly react with and neutralize lipid peroxyl radicals (LOO•), the key propagators of lipid peroxidation. This reaction regenerates the lipid molecule (LOOH) and forms the ubisemiquinone (B1233062) radical (CoQ8•⁻), a relatively stable and less reactive species.

-

Regeneration of Other Antioxidants: CoQ8H₂ can regenerate other antioxidants, such as vitamin E (α-tocopherol), from their radical forms. This synergistic interaction enhances the overall antioxidant capacity of the cell membrane.

-

Prevention of Protein and DNA Oxidation: By scavenging ROS within the membrane and its vicinity, CoQ8H₂ helps protect membrane-associated proteins and DNA from oxidative damage.[2]

Figure 2: Mechanism of CoQ8 as a lipophilic antioxidant.

Quantitative Data on this compound

The cellular concentration of CoQ8 can vary between bacterial species and is influenced by growth conditions, such as oxygen availability and the presence of oxidative stressors. Metabolic engineering strategies have been shown to significantly increase CoQ8 content in E. coli.

| Bacterial Species | Condition | CoQ8 Content | Reference |

| Escherichia coli (Wild Type) | Aerobic growth | Baseline | [6] |

| Escherichia coli (ΔubiK) | Aerobic growth | 18% of wild type | [6] |

| Escherichia coli (ΔmenA) | Aerobic growth | 81% increase vs. wild type | [7] |

| Escherichia coli (ΔmenA with metabolic engineering) | Aerobic growth | 4.06-fold increase vs. wild type | [7] |

| Salmonella enterica | Aerobic growth | Present | [8] |

| Salmonella enterica | Anaerobic growth | Reduced levels | [9] |

| Pseudomonas aeruginosa | Aerobic growth | Present | [6] |

Table 1: Cellular Content of this compound in Various Bacteria.

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging | IC₅₀ of Ubiquinol | Lower than α-tocopherol | [10] |

| Ferric Reducing Antioxidant Power (FRAP) | Reducing Power of Ubiquinol | Higher than α-tocopherol | [10] |

| Lipid Peroxidation Inhibition (TBARS assay) | MDA formation | Reduced in the presence of CoQ10 | [5] |

| Protein Oxidation Inhibition (Carbonyl assay) | Carbonyl formation | Reduced in the presence of CoQ10 | [11] |

Table 2: In Vitro Antioxidant Activity of Coenzyme Q Analogs.

Experimental Protocols

Extraction and Quantification of this compound from Bacteria

This protocol outlines the extraction of CoQ8 from bacterial cells and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Bacterial cell pellet

-

HPLC-grade methanol, ethanol, hexane (B92381), and isopropanol

-

CoQ8 standard

-

Glass beads (0.1 mm diameter)

-

Bead beater

-

Centrifuge

-

HPLC system with a C18 column and UV detector

Procedure:

-

Cell Lysis: Resuspend a known weight of the bacterial cell pellet in methanol. Add an equal volume of glass beads and disrupt the cells using a bead beater for 5-10 cycles of 30 seconds on and 30 seconds off, keeping the sample on ice.

-

Extraction: Add a 2:1 (v/v) mixture of hexane:isopropanol to the lysed cells. Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Collection: Carefully collect the upper hexane layer containing the lipid-soluble components, including CoQ8.

-

Drying and Reconstitution: Evaporate the hexane under a stream of nitrogen gas. Reconstitute the lipid extract in a known volume of ethanol.

-

HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a C18 column. Use an isocratic mobile phase of methanol:ethanol (1:1, v/v) at a flow rate of 1 ml/min. Detect CoQ8 by UV absorbance at 275 nm.

-

Quantification: Create a standard curve using known concentrations of a CoQ8 standard. Calculate the concentration of CoQ8 in the sample by comparing its peak area to the standard curve.

Figure 3: Workflow for CoQ8 extraction and quantification.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

-

Bacterial cell lysate or membrane fraction

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Trichloroacetic acid (TCA) solution (15% w/v)

-

Butylated hydroxytoluene (BHT)

-

MDA standard (1,1,3,3-tetramethoxypropane)

-

Spectrophotometer

Procedure:

-

Sample Preparation: To the bacterial lysate, add BHT to prevent further oxidation during the assay.

-

Protein Precipitation: Add an equal volume of TCA solution to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

-

Reaction: Collect the supernatant and add two volumes of TBA solution.

-

Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Measurement: Cool the samples to room temperature and measure the absorbance of the pink-colored adduct at 532 nm.

-

Quantification: Prepare a standard curve using the MDA standard. Calculate the concentration of TBARS in the sample, expressed as MDA equivalents.

Protein Carbonylation Assay

This method detects carbonyl groups introduced into proteins as a result of oxidative damage.

Materials:

-

Bacterial cell lysate

-

2,4-dinitrophenylhydrazine (DNPH) solution

-

Trichloroacetic acid (TCA) solution

-

Guanidine (B92328) hydrochloride

-

Spectrophotometer

Procedure:

-

Derivatization: Incubate the protein sample with DNPH solution to form protein hydrazones.

-

Protein Precipitation: Precipitate the proteins with TCA.

-

Washing: Wash the protein pellet repeatedly with ethanol:ethyl acetate (B1210297) (1:1, v/v) to remove excess DNPH.

-

Solubilization: Dissolve the protein pellet in guanidine hydrochloride solution.

-

Measurement: Measure the absorbance of the protein hydrazones at 370 nm.

-

Quantification: Calculate the carbonyl content using the molar extinction coefficient of DNPH.

Conclusion and Future Directions

This compound is a multifaceted molecule in bacteria, serving not only as a crucial component of cellular respiration but also as a potent lipophilic antioxidant. Its strategic location within cellular membranes allows it to effectively protect against lipid peroxidation and other forms of oxidative damage. Understanding the biosynthesis and regulatory mechanisms of CoQ8 production in bacteria, particularly under conditions of oxidative stress, opens avenues for the development of novel strategies to enhance bacterial resilience or, conversely, to design new antimicrobial agents that target this essential pathway.

Future research should focus on elucidating the precise regulatory networks that govern CoQ8 biosynthesis in response to environmental cues. Furthermore, exploring the diversity of CoQ isoforms and their specific antioxidant capacities across a broader range of bacterial species will provide a more complete picture of the role of these fascinating molecules in the microbial world. For drug development professionals, the enzymes of the CoQ8 biosynthetic pathway represent potential targets for the development of novel antibiotics. By inhibiting CoQ8 synthesis, it may be possible to compromise both the respiratory capacity and the antioxidant defenses of pathogenic bacteria, rendering them more susceptible to host immune responses and conventional antibiotics.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative Stress Response in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Metabolic and Gut Microbiome Responses to Paraquat Administration in Male Wistar Rats: Implications for Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salmonella enterica serovar Typhimurium uses anaerobic respiration to overcome propionate-mediated colonization resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 11. Coenzyme Q and protein/lipid oxidation in a BSE-infected transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic regulation of Coenzyme Q8 synthesis

An In-depth Technical Guide to the Genetic Regulation of Coenzyme Q8 Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for cellular energy production. The length of its isoprenoid tail varies among species, with this compound (CoQ8) being the predominant form in Escherichia coli. In eukaryotes like yeast (Saccharomyces cerevisiae) and humans, other forms such as CoQ6 and CoQ10 are synthesized, respectively. However, the fundamental biosynthetic pathway and its genetic regulation are highly conserved. This guide provides a detailed examination of the genes and regulatory mechanisms governing CoQ8 synthesis, with a focus on the central regulatory protein CoQ8 (also known as UbiB in prokaryotes and ADCK3/COQ8A in humans), quantitative data from key studies, detailed experimental protocols, and visual diagrams of the relevant pathways.

The Coenzyme Q Biosynthetic Pathway

The synthesis of CoQ involves two main stages: the formation of the benzoquinone ring from a precursor like 4-hydroxybenzoate (B8730719) (4-HB) and the synthesis of the polyisoprenoid tail. These two structures are then condensed, followed by a series of modifications to the ring, including hydroxylations, methylations, and a decarboxylation.[1][2]

In E. coli, at least eleven ubi genes (ubiA, B, C, D, E, F, G, H, I, J, X) are required for the biosynthesis of CoQ8.[2] In eukaryotes, homologous genes, designated COQ, are responsible for this process.[2][3] A key feature of eukaryotic CoQ synthesis is the assembly of most of the biosynthetic enzymes into a multi-subunit complex in the inner mitochondrial membrane, known as the "CoQ synthome" or "Complex Q".[3][4]

Below is a diagram illustrating the core biosynthetic pathway for CoQ8 in E. coli.

References

Subcellular Localization of Coenzyme Q8 in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coenzyme Q8 (Q8), a vital component of the electron transport chain in many bacteria, is predominantly localized within the inner bacterial membrane. This localization is critical for its function in cellular respiration and energy production. This technical guide provides a comprehensive overview of the subcellular distribution of Q8 in bacteria, focusing on the model organism Escherichia coli. It details the experimental protocols required to determine this localization, including subcellular fractionation, and Q8 extraction and quantification. Furthermore, this guide presents visual representations of the experimental workflow and the functional placement of Q8 within the inner membrane's respiratory chain to aid in research and drug development targeting bacterial bioenergetics.

Subcellular Distribution of this compound

This compound is a lipid-soluble molecule, and its hydrophobic nature dictates its localization to cellular membranes. Overwhelming evidence from decades of research points to the inner membrane as the primary site of this compound in Gram-negative bacteria like E. coli. The inner membrane houses the protein complexes of the electron transport chain, for which Q8 serves as a crucial mobile electron carrier.[1] While the outer membrane of Gram-negative bacteria is a significant barrier, it is not typically involved in respiratory energy transduction and is not considered a major site of Q8 localization.

The biosynthesis of this compound, orchestrated by the "Ubi" proteins, is also intimately associated with the inner membrane. Several key enzymes in the Q8 biosynthetic pathway are either integral membrane proteins or are part of a complex that assembles at the inner membrane. This co-localization of biosynthesis and function ensures the efficient delivery of newly synthesized Q8 to the respiratory chain.

While direct quantitative data comparing the absolute concentration of Q8 in the inner versus the outer membrane is not extensively reported in readily available literature, the functional context strongly supports its overwhelming presence in the inner membrane. The expected distribution is summarized in the table below.

Data Presentation

| Subcellular Fraction | Expected this compound Concentration | Rationale |

| Cytoplasm | Negligible | Q8 is highly hydrophobic and insoluble in aqueous environments. |

| Inner Membrane | High | Location of the electron transport chain components that utilize Q8 as an electron carrier. Site of Q8 biosynthesis. |

| Periplasm | Negligible | Aqueous compartment; Q8 is lipid-soluble. |

| Outer Membrane | Very Low to Negligible | Lacks the respiratory complexes that functionally interact with Q8. Primarily serves as a protective barrier. |

Experimental Protocols

Determining the subcellular localization of this compound involves a multi-step process encompassing bacterial cell culture and harvesting, subcellular fractionation to isolate the inner and outer membranes, extraction of the lipid-soluble quinones, and subsequent quantification, typically by High-Performance Liquid Chromatography (HPLC).

Protocol for Subcellular Fractionation of E. coli to Separate Inner and Outer Membranes

This protocol is adapted from established methods utilizing sucrose (B13894) density gradient centrifugation.

Materials:

-

E. coli cell culture

-

Tris-HCl buffer (pH 7.5-8.0)

-

Sucrose solutions (e.g., 20%, 30%, 35%, 40%, 45%, 50%, 55% w/v in Tris-HCl buffer)

-

DNase I

-

EDTA (optional, can be omitted if it interferes with downstream applications)

-

Ultracentrifuge and appropriate rotors

-

French press or sonicator

-

Dounce homogenizer

Procedure:

-

Cell Lysis:

-

Harvest bacterial cells from culture by centrifugation.

-

Resuspend the cell pellet in a buffer containing sucrose and Tris-HCl.

-

Add lysozyme and incubate on ice to digest the peptidoglycan layer.

-

(Optional) Add EDTA to destabilize the outer membrane.

-

Lyse the resulting spheroplasts by osmotic shock (e.g., dilution in cold water) or mechanical disruption (French press or sonication).

-

Add DNase I to reduce the viscosity of the lysate from released DNA.

-

-

Isolation of Total Membranes:

-

Centrifuge the cell lysate at low speed to remove unlysed cells and debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membrane fraction.

-

-

Sucrose Gradient Centrifugation:

-

Resuspend the total membrane pellet in a low-concentration sucrose buffer.

-

Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering sucrose solutions of decreasing density (e.g., 55% at the bottom to 30% at the top).

-

Carefully layer the resuspended membrane fraction on top of the sucrose gradient.

-

Centrifuge at high speed for a prolonged period (e.g., 100,000 x g for 18-24 hours).

-

-

Fraction Collection:

-

After centrifugation, distinct bands corresponding to the inner and outer membranes will be visible. The inner membrane, being less dense, will be in a band in the lower sucrose concentration region, while the denser outer membrane will be in a band in the higher sucrose concentration region.

-

Carefully collect the separated membrane fractions using a syringe or by fractionating the gradient from the top or bottom.

-

-

Washing the Fractions:

-

Dilute the collected fractions with buffer to reduce the sucrose concentration.

-

Pellet the membranes by ultracentrifugation.

-

Resuspend the pellets in a suitable buffer for storage or immediate use.

-

Protocol for Extraction of this compound from Membrane Fractions

Materials:

-

Isolated inner and outer membrane fractions

-

Hexane (B92381) (or other non-polar solvent like petroleum ether)

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

Solvent Extraction:

-

To a known amount of membrane fraction (e.g., based on protein concentration), add a mixture of methanol and hexane (e.g., 2:5 v/v).

-

Vortex vigorously for several minutes to ensure thorough extraction of the lipids, including Q8.

-

-

Phase Separation:

-

Centrifuge the mixture to separate the aqueous and organic phases.

-

Carefully collect the upper organic phase containing the extracted Q8.

-

-

Drying and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a small, known volume of a suitable solvent for HPLC analysis (e.g., ethanol (B145695) or isopropanol).

-

Protocol for Quantification of this compound by HPLC

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of ethanol, methanol, and isopropanol)

-

This compound standard for calibration

Procedure:

-

Chromatographic Conditions:

-

Equilibrate the C18 column with the mobile phase.

-

Set the UV detector to a wavelength at which Q8 has maximum absorbance (typically around 275 nm).

-

-

Standard Curve Generation:

-

Prepare a series of known concentrations of the this compound standard.

-

Inject each standard onto the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the reconstituted lipid extracts from the inner and outer membrane fractions onto the HPLC system.

-

Identify the Q8 peak based on its retention time compared to the standard.

-

Determine the peak area for Q8 in each sample.

-

-

Quantification:

-

Use the standard curve to calculate the concentration of this compound in each extract.

-

Normalize the amount of Q8 to the amount of protein or total lipid in the original membrane fraction to determine the concentration of Q8 per unit of membrane.

-

Mandatory Visualizations

Experimental Workflow for Determining Subcellular Localization of this compound

References

An In-depth Technical Guide to Coenzyme Q8 Precursors and Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Coenzyme Q8 (CoQ8), with a particular focus on its precursors and intermediates in the model organism Escherichia coli. This document is intended to serve as a valuable resource for researchers in academia and industry, offering detailed information on the metabolic pathway, quantitative data, experimental protocols, and visual representations of the key processes.

Introduction to this compound Biosynthesis

Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in both prokaryotes and eukaryotes. The subscript in CoQ denotes the number of isoprenyl units in its tail, which varies between species. In Escherichia coli, the predominant form is CoQ8.[1]

The biosynthesis of CoQ8 is a complex process that involves two main components: the assembly of a benzoquinone ring and the synthesis of an octaprenyl side chain. These two moieties are then condensed and subsequently modified through a series of hydroxylation, methylation, and decarboxylation reactions to form the final CoQ8 molecule.

The CoQ8 Biosynthetic Pathway in E. coli

The biosynthesis of CoQ8 in E. coli begins with precursors from two major metabolic pathways: the shikimate pathway for the benzoquinone ring and the non-mevalonate pathway for the isoprenoid tail.

2.1. Precursors

-

Benzoquinone Ring Precursor: The aromatic head group of CoQ8 is derived from chorismate , an intermediate in the shikimate pathway. Chorismate is converted to 4-hydroxybenzoic acid (4-HB) by the enzyme chorismate pyruvate-lyase, encoded by the ubiC gene.[2] 4-HB serves as the primary ring precursor for CoQ8 synthesis.

-